![molecular formula C17H27NO2 B11844803 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol CAS No. 59344-62-6](/img/structure/B11844803.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime is an organic compound with the chemical formula C17H27NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group, a nonyl chain, and an oxime functional group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime can be synthesized through a multi-step process. The synthesis begins with the preparation of 2-hydroxy-5-nonylacetophenone (HNA) from 4-nonylphenol and acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3). The reaction is carried out in tetrachloroethylene as a solvent at a reflux temperature of 120°C for 6 hours. The resulting HNA is then purified and subjected to an oximation reaction with hydroxylamine hydrochloride in the presence of sodium carbonate and toluene as a solvent. The reaction is conducted at 75°C for 4.5 hours, yielding 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime with high purity .
Industrial Production Methods
Industrial production of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime involves similar synthetic routes but on a larger scale. The process utilizes solid composite catalysts and microwave-assisted reactions to enhance efficiency and reduce waste. This method not only improves the yield but also minimizes environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields amines.
Substitution: Forms ethers or esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime involves its interaction with metal ions, forming stable complexes. The oxime group acts as a chelating agent, binding to metal ions and facilitating their extraction. This process is particularly important in hydrometallurgy, where the compound’s ability to form stable complexes with metals is leveraged for efficient extraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-nonylacetophenone oxime: Similar in structure but differs in the position of the hydroxy group.
4-Nonylphenol: Shares the nonyl chain but lacks the oxime group.
Acetophenone oxime: Contains the oxime group but lacks the nonyl chain.
Uniqueness
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime is unique due to its combination of a hydroxy group, a nonyl chain, and an oxime group. This unique structure imparts specific chemical properties, making it highly effective as an extractant in hydrometallurgy and valuable in various scientific research applications .
Eigenschaften
CAS-Nummer |
59344-62-6 |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-10-15-11-12-17(19)16(13-15)14(2)18-20/h11-13,19-20H,3-10H2,1-2H3/b18-14+ |
InChI-Schlüssel |
JWLRQNQOJOZVOX-NBVRZTHBSA-N |
Isomerische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/C |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)
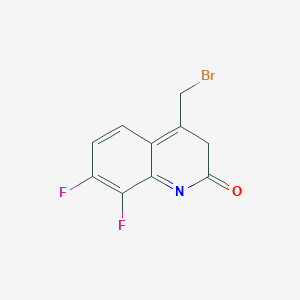
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)
![5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)
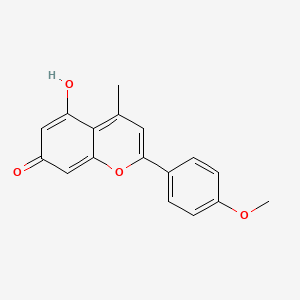
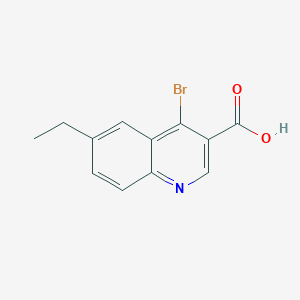

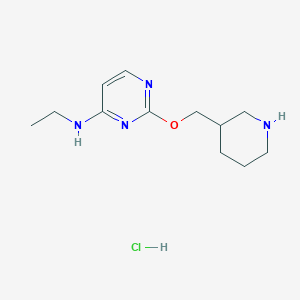


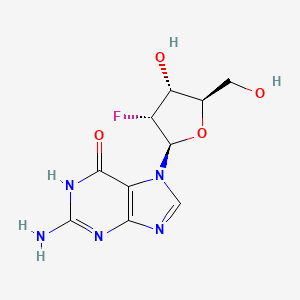

![9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine](/img/structure/B11844813.png)

